c-Met-IN-9

Beschreibung

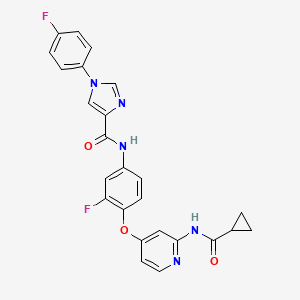

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H19F2N5O3 |

|---|---|

Molekulargewicht |

475.4 g/mol |

IUPAC-Name |

N-[4-[[2-(cyclopropanecarbonylamino)-4-pyridinyl]oxy]-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33) |

InChI-Schlüssel |

XKFKDNWKGHBQOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

c-Met-IN-9: A Technical Guide to its Mechanism of Action in NSCLC Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-9, a novel c-Met kinase inhibitor, with a specific focus on its effects in non-small cell lung cancer (NSCLC) cells. This document details the molecular interactions, cellular consequences, and the experimental basis for our current understanding of this potent antitumor agent.

Core Inhibitory and Antiproliferative Activity of this compound

This compound, also identified as compound T14, is a 4-phenoxypyridine derivative that demonstrates significant potency as a c-Met kinase inhibitor.[1] Its inhibitory and antiproliferative activities have been characterized against various cancer cell lines, including those derived from NSCLC. The key quantitative data are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| c-Met Kinase IC50 | 12 nM | Enzyme Assay | [1] |

| Antiproliferative IC50 | 1.92 µM | A549 (NSCLC) | [1] |

| Antiproliferative IC50 | 2.68 µM | H460 (NSCLC) | [1] |

| Antiproliferative IC50 | 0.64 µM | MKN-45 (Gastric Cancer) | [1] |

Signaling Pathway Inhibition by this compound

This compound exerts its anticancer effects by directly targeting the c-Met receptor tyrosine kinase. In NSCLC and other cancer cells with aberrant c-Met signaling, this pathway is a critical driver of cell proliferation, survival, migration, and invasion. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways. By inhibiting the kinase activity of c-Met, this compound effectively blocks these downstream signals, leading to the observed antitumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in NSCLC and other cancer cells.

c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Methodology:

-

A recombinant human c-Met kinase enzyme is used.

-

A specific peptide substrate for c-Met is coated onto a microplate.

-

The c-Met enzyme, ATP, and varying concentrations of this compound are added to the wells.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a phospho-specific antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on NSCLC cell lines.

Methodology:

-

NSCLC cells (e.g., A549, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of NSCLC cells.

Methodology:

-

A low density of NSCLC cells is seeded in 6-well plates.

-

The cells are treated with different concentrations of this compound.

-

The cells are incubated for a period that allows for the formation of visible colonies (e.g., 10-14 days), with the medium and compound being refreshed periodically.

-

The colonies are fixed with a solution such as methanol and stained with crystal violet.

-

The number of colonies containing at least 50 cells is counted.

-

The colony formation efficiency is calculated as the percentage of colonies formed in treated wells relative to untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Methodology:

-

NSCLC cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Wound-Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of NSCLC cells.

Methodology:

-

NSCLC cells are grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

The cells are washed with PBS to remove detached cells and then treated with different concentrations of this compound in a low-serum medium to minimize cell proliferation.

-

Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

Experimental Workflow for Antitumor Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antitumor properties of a c-Met inhibitor like this compound, from initial in vitro screening to more complex cellular and functional assays.

References

Unraveling the Downstream Effects of c-Met Inhibition: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the downstream signaling pathways affected by c-Met inhibitors. Due to the limited specific public data on "c-Met-IN-9," this document will focus on the well-established effects of representative c-Met inhibitors, offering a robust framework for the preclinical evaluation of novel compounds targeting the c-Met receptor.

Introduction to c-Met Signaling

The c-Met receptor, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis through gene amplification, mutations, or protein overexpression is a key driver in the development and progression of numerous cancers.[1][3][4] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its kinase domain.[5] This activation triggers the recruitment of adaptor proteins and the subsequent activation of major downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][6][7]

Quantitative Analysis of Downstream Pathway Inhibition

Small molecule inhibitors of c-Met are designed to block its kinase activity, thereby attenuating the downstream signaling that promotes tumorigenesis. The efficacy of these inhibitors is typically assessed by quantifying the reduction in phosphorylation of key signaling nodes within the c-Met pathway.

Below are representative data summarizing the effects of various c-Met inhibitors on downstream signaling molecules in different cancer cell lines.

Table 1: Inhibition of c-Met Autophosphorylation

| Inhibitor | Cell Line | Concentration | Inhibition of p-c-Met (Y1234/1235) | Reference |

| KRC-00509 | Hs746T | 8 nM | ~70% | [8] |

| INCB28060 | SNU-5 | ~4 nM | >90% | [9] |

| SU11274 | RD | 10 µM | Significant | [10] |

| Savolitinib | MKN-45 | Dose-dependent | Significant | [8] |

Table 2: Downregulation of PI3K/AKT Pathway

| Inhibitor | Cell Line | Concentration | Inhibition of p-AKT (S473) | Reference |

| INCB28060 | SNU-5 | ~4 nM | >90% | [9] |

| SU11274 | RD, RH30 | 10 µM | Significant | [10] |

| Savolitinib | MKN-45 | Dose-dependent | Significant | [8] |

| Unnamed c-Met Inhibitor | Hs746T | Dose-dependent | Significant | [8] |

Table 3: Attenuation of RAS/MAPK Pathway

| Inhibitor | Cell Line | Concentration | Inhibition of p-ERK1/2 (T202/Y204) | Reference |

| INCB28060 | SNU-5 | ~4 nM | >90% | [9] |

| SU11274 | RD, RH30 | 10 µM | Significant | [10] |

| Savolitinib | MKN-45 | Dose-dependent | Significant | [8] |

| Unnamed c-Met Inhibitor | Hs746T | Dose-dependent | Significant | [8] |

Table 4: Suppression of STAT3 Activation

| Inhibitor | Cell Line | Concentration | Inhibition of p-STAT3 (Y705) | Reference |

| INCB28060 | SNU-5 | ~4 nM | >90% | [9] |

| SU11274 | U87 ΔEGFR | 10 µM | Significant | [11] |

| SU11274 | RD, RH30 | 10 µM | Significant | [10] |

Experimental Protocols

To assess the impact of a c-Met inhibitor on downstream signaling, a series of key experiments are typically performed. Below are detailed methodologies for these assays.

Cell Culture and Inhibitor Treatment

-

Cell Lines: Select appropriate cancer cell lines with known c-Met activation (e.g., Hs746T, SNU-5, MKN-45, RD, RH30).

-

Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Dissolve the c-Met inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the c-Met inhibitor at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 2-3 hours for signaling studies).

Western Blot Analysis for Phosphoprotein Levels

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, c-Met, p-AKT, AKT, p-ERK1/2, ERK1/2, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Visualizing Signaling Pathways and Experimental Workflows

Diagrammatic representations are essential for understanding the complex interactions within signaling cascades and the logical flow of experimental procedures.

Caption: The c-Met signaling pathway and its downstream effectors.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET [stage.abbviescience.com]

- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

c-Met-IN-9: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and kinase profile of c-Met-IN-9, a potent inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. While detailed kinase panel data for this compound is not publicly available, this guide presents its known inhibitory activity against c-Met and provides a representative kinase profile of a highly selective c-Met inhibitor, Tepotinib, to illustrate the expected selectivity. Detailed methodologies for key experimental assays are also included.

Introduction to this compound

This compound is a 4-phenoxypyridine derivative identified as a potent inhibitor of c-Met kinase.[1][2][3][4][5][6][7][8] Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[9][10][11] this compound has been shown to induce apoptosis and exhibit antitumor activities.[1][2][3][4][5][6][7][8]

Target Specificity and Potency

This compound demonstrates potent inhibition of the c-Met kinase. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

| Target | IC50 (nM) | Compound |

| c-Met | 12 | This compound |

Table 1: In vitro inhibitory activity of this compound against c-Met kinase.[1][2][3][4][5][6][7][8]

Representative Kinase Profile

While a comprehensive kinase profile for this compound is not publicly available, the profile of Tepotinib, a highly selective c-Met inhibitor, is presented below as a representative example of the expected selectivity for a compound in this class. Tepotinib has been tested against a large panel of kinases and demonstrates a high degree of selectivity for c-Met.

| Kinase | Inhibition (%) @ 0.1 µM Tepotinib |

| c-Met | ≥99% |

| TrkA | 70% |

| TrkC | 91% |

| 236 other kinases | <50% |

Table 2: Representative kinase selectivity profile of Tepotinib, a highly selective c-Met inhibitor. This data illustrates the expected high selectivity of a potent c-Met inhibitor.[12][13] At clinically relevant concentrations, Tepotinib shows complete inhibition of c-Met with minimal activity against a vast majority of other kinases.[13]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Understanding this pathway is essential for contextualizing the mechanism of action of c-Met inhibitors.

Caption: Overview of the c-Met signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of c-Met inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of c-Met and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human c-Met kinase domain

-

Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white opaque plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and ATP Depletion:

-

Equilibrate the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™ Assay)

This protocol outlines a competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Workflow Overview:

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Principle: The KINOMEscan™ assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Procedure (Conceptual):

-

A panel of human kinases, each tagged with a unique DNA identifier, is used.

-

Each kinase is incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

-

After reaching equilibrium, the kinase-ligand complexes are captured on a solid support.

-

Unbound components are washed away.

-

The amount of captured kinase is determined by qPCR of the DNA tag.

-

The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger inhibition of the kinase-ligand interaction.

-

For compounds showing significant inhibition, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Conclusion

This compound is a potent inhibitor of the c-Met receptor tyrosine kinase. While its full kinase selectivity profile is not publicly available, based on data from other highly selective inhibitors like Tepotinib, it is expected to have a favorable selectivity profile. The experimental protocols provided in this guide offer a framework for the in-house characterization of this compound and other similar compounds. Further studies to elucidate the complete kinase profile and in vivo efficacy of this compound are warranted to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. c-Met (HGFR) | DC Chemicals [dcchemicals.com]

- 3. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. c-Met/HGFR | 间质表皮转化因子/肝细胞生长因子受体 | 抑制剂 | MCE [medchemexpress.cn]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 10. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of c-Met Kinase Inhibitors at High Concentrations: A Technical Guide

Abstract: The c-Met receptor tyrosine kinase is a critical oncogenic driver and a validated target for cancer therapy. While small molecule inhibitors of c-Met have shown clinical promise, their efficacy and safety are intrinsically linked to their selectivity. At high concentrations, often required to achieve therapeutic efficacy in the tumor microenvironment, the risk of off-target activity increases, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. This technical guide provides an in-depth analysis of the off-target effects of c-Met inhibitors, using the well-characterized multi-kinase inhibitor Foretinib (GSK1363089) as a representative example, due to the lack of publicly available, comprehensive kinome-wide screening data for the specific inhibitor c-Met-IN-9. We present quantitative data on kinase selectivity, detailed experimental protocols for assessing off-target binding, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate the complexities of kinase inhibitor selectivity.

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural homology within the ATP-binding pocket, the primary target for most small molecule kinase inhibitors.[1] This homology presents a significant challenge in the design of truly specific inhibitors. While this compound is a known potent inhibitor of the c-Met kinase with a reported IC50 of 12 nM, a comprehensive public profile of its off-target interactions is not available.

To illustrate the principles and methodologies for evaluating off-target effects, this guide will focus on Foretinib (GSK1363089) . Foretinib is a potent inhibitor of c-Met but also exhibits high affinity for other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), RON, AXL, and TIE-2.[2][3] This multi-targeted profile makes it an excellent case study for examining the broader consequences of kinase inhibition at high concentrations. Understanding this "off-target" profile is crucial for predicting potential side effects and identifying opportunities for drug repurposing.[4]

Quantitative Analysis of Off-Target Interactions

Comprehensive inhibitor profiling is essential for characterizing selectivity. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[5] The output is typically reported as "percent of control" (%Ctrl), where a lower number indicates a stronger interaction.

The following table summarizes the binding interactions of Foretinib at a high concentration (1000 nM) against a panel of human kinases, highlighting significant on- and off-target hits. Kinases with <%Ctrl> values below 10 are considered strong interactors at this concentration.

Table 1: Kinase Selectivity Profile of Foretinib at 1000 nM

| Target Kinase | Kinase Family | Percent of Control (%Ctrl) at 1µM | Primary Function / Pathway |

| MET | TK | 0.1 | Proliferation, Motility, Invasion (HGF Pathway) |

| KDR (VEGFR2) | TK | 0.1 | Angiogenesis, Vascular Permeability (VEGF Pathway) |

| AXL | TK | 0.1 | Survival, Proliferation, Migration |

| TIE1 | TK | 0.1 | Angiogenesis, Vascular Stability |

| FLT3 | TK | 0.15 | Hematopoiesis, Proliferation |

| NTRK1 | TK | 0.2 | Neuronal Development, Survival |

| DDR1 | TK | 0.25 | Cell Adhesion, Migration (Collagen Receptor) |

| RON (MST1R) | TK | 0.3 | Motility, Invasion (MSP Pathway) |

| PDGFRB | TK | 0.4 | Cell Growth, Proliferation (PDGF Pathway) |

| TIE2 (TEK) | TK | 0.45 | Angiogenesis, Vascular Stability |

| FLT4 (VEGFR3) | TK | 0.6 | Lymphangiogenesis (VEGF-C/D Pathway) |

| KIT | TK | 1.1 | Cell Survival, Proliferation (SCF Pathway) |

| AURKB | STK | 1.5 | Mitosis, Cytokinesis |

| CLK1 | CMGC | 2.1 | mRNA Splicing |

| MAP4K5 | STE | 2.5 | JNK/p38 MAPK Signaling |

| FGFR1 | TK | 3.2 | Proliferation, Differentiation (FGF Pathway) |

| SRC | TK | 4.8 | Cell Growth, Migration, Survival |

| ABL1 | TK | 8.5 | Cell Differentiation, Division, Adhesion |

Data sourced from publicly available KINOMEscan™ assays. TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; CMGC: CDK, MAPK, GSK3, CLK family. A lower %Ctrl value signifies stronger binding.

This profile demonstrates that at a concentration of 1µM, Foretinib potently inhibits not only its primary target, c-Met, but also a host of other kinases critical to angiogenesis (KDR, TIE1/2, FLT4), cell survival (AXL, FLT3), and proliferation (PDGFRB, KIT). This polypharmacology explains both its therapeutic efficacy in MET-driven tumors and its potential side effects, such as hypertension, which is commonly associated with VEGFR inhibition.[2][6]

Signaling Pathways

The binding of an inhibitor to on- and off-targets can have profound effects on intracellular signaling networks. The following diagrams illustrate the canonical c-Met pathway and the pathway of a major off-target, VEGFR2.

On-Target Pathway: HGF/c-Met Signaling

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2.[7] This initiates downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive proliferation, motility, and survival.[8]

Off-Target Pathway: VEGF/VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a master regulator of angiogenesis. Its binding to VEGFR2 (KDR) on endothelial cells triggers receptor dimerization and phosphorylation, activating key pathways like PLCγ/PKC/MAPK for proliferation and PI3K/AKT for survival.[9][10] Inhibition of this pathway by Foretinib is a primary mechanism of its anti-angiogenic effects.

Experimental Protocols

Accurate assessment of on- and off-target effects relies on robust and standardized experimental methodologies. Below are detailed protocols for a primary biochemical binding assay and a secondary cell-based functional assay.

KINOMEscan™ Competition Binding Assay Protocol

This method quantitatively measures the binding of a compound to a kinase by measuring its ability to compete with an immobilized, active-site-directed ligand.[11][12]

Objective: To determine the binding affinity (or percent of control) of a test compound against a panel of purified kinases.

Materials:

-

DNA-tagged recombinant kinases

-

Streptavidin-coated magnetic beads

-

Biotinylated, active-site directed small molecule ligands

-

Test compound (e.g., Foretinib) dissolved in 100% DMSO

-

Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

-

Wash buffer (1x PBS, 0.05% Tween 20)

-

Elution buffer (Wash buffer containing 0.5 µM non-biotinylated ligand)

-

qPCR reagents

-

384-well polypropylene plates

Procedure:

-

Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule ligand for 30 minutes at room temperature to generate the affinity resin. Beads are subsequently washed to remove unbound ligand and blocked to reduce non-specific binding.[11]

-

Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (diluted from a DMSO stock to a final DMSO concentration of ~1%). Control reactions receive DMSO only.

-

Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

-

Washing: The affinity beads are washed extensively with wash buffer to remove unbound kinase and test compound.

-

Elution: The bound kinase is eluted from the beads by incubation with elution buffer for 30 minutes. The non-biotinylated ligand in the elution buffer displaces the DNA-tagged kinase from the affinity resin.

-

Quantification: The concentration of the eluted, DNA-tagged kinase is measured via quantitative PCR (qPCR).

-

Data Analysis: The amount of kinase detected in the test compound wells is compared to the DMSO control wells. The results are reported as "percent of control," calculated as: (test compound signal / DMSO control signal) x 100.

Western Blot for Off-Target Pathway Inhibition

This protocol determines if the binding of an inhibitor to an off-target kinase translates into functional inhibition of its downstream signaling pathway within a cellular context.

Objective: To assess the phosphorylation status of a downstream effector of an off-target kinase (e.g., AKT phosphorylation downstream of VEGFR2) in cells treated with the inhibitor.

Materials:

-

Relevant cell line (e.g., HUVEC cells expressing VEGFR2)

-

Cell culture medium and supplements

-

Test inhibitor (Foretinib) and vehicle (DMSO)

-

Stimulating ligand (e.g., VEGF-A)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Foretinib (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10-15 minutes) to induce pathway activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While this compound is a potent c-Met inhibitor, a full understanding of its off-target profile at high concentrations requires comprehensive screening data that is not currently in the public domain. By using the multi-kinase inhibitor Foretinib as a detailed case study, this guide demonstrates the importance and methodology of characterizing off-target effects. The data clearly show that at high concentrations, Foretinib engages numerous kinases beyond c-Met, notably those involved in the critical angiogenesis pathway via VEGFR2. This polypharmacology is a double-edged sword, contributing to potent anti-tumor activity but also to a wider range of potential side effects. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to systematically investigate and visualize the on- and off-target activities of any kinase inhibitor, leading to a more complete understanding of its biological effects and facilitating the development of safer, more effective cancer therapies.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.6. KINOMEscan [bio-protocol.org]

- 6. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]

Methodological & Application

Application Notes and Protocols for c-Met-IN-9 in Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes including proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of various human cancers.[1][2][3][4] This has established c-Met as a promising therapeutic target for cancer treatment.[2][5][6] c-Met-IN-9 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling.

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of this compound using a luminescence-based kinase assay. The provided methodologies are intended to guide researchers in the characterization of c-Met inhibitors.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[6][7] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to various cellular responses.[3][7]

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) |

| c-Met | 8.5 | 2.2 |

| ALK | 150 | 24 |

| RON | 98 | 40 |

| AXL | >1000 | 130 |

| VEGFR2 | 850 | 110 |

Note: Data is representative. Crizotinib is included as a reference compound.[8]

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol describes the determination of inhibitor potency using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents

-

Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40217 or similar)

-

This compound (Synthesized in-house or custom order)

-

Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, Cat. No. P0275 or similar)

-

ATP (Sigma-Aldrich, Cat. No. A7699 or similar)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

DMSO (Sigma-Aldrich, Cat. No. D8418 or similar)

-

White, opaque 96-well plates (Corning, Cat. No. 3917 or similar)

-

Multichannel pipettes and sterile, filtered pipette tips

-

Plate reader with luminescence detection capabilities

Experimental Workflow

Figure 2: Experimental workflow for the in vitro c-Met kinase assay.

Procedure

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase buffer, recombinant c-Met enzyme (final concentration ~5 ng/µL), and the peptide substrate (final concentration ~0.2 mg/mL).

-

Add 24 µL of the master mix to each well containing the inhibitor or DMSO.

-

Incubate the plate at room temperature for 10 minutes.

-

Prepare a solution of ATP in kinase buffer.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well (final ATP concentration should be at the Km value for c-Met, typically 10-50 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Luminescence Detection:

-

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other measurements.

-

Normalize the data by setting the average of the positive controls (DMSO only) to 100% activity and the negative controls (no enzyme or potent inhibitor) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The protocol described provides a robust and reproducible method for evaluating the in vitro potency of this compound and other c-Met inhibitors. The use of a luminescence-based assay platform offers high sensitivity and a streamlined workflow suitable for high-throughput screening. The quantitative data and methodologies presented herein are valuable for the characterization of novel kinase inhibitors in drug discovery and development.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. c-MET [stage.abbviescience.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Met-IN-9 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1][2] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. c-Met-IN-9 is a potent and selective small molecule inhibitor of c-Met kinase activity. This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.

Disclaimer: As of the date of this document, specific in vivo efficacy data for this compound in mouse xenograft models is not publicly available. The quantitative data presented in this document is illustrative and based on typical results observed with other selective c-Met inhibitors in similar preclinical studies. The protocols provided are based on established methodologies for xenograft experiments and should be adapted as necessary for specific experimental designs.

This compound: In Vitro Activity

This compound is a 4-phenoxypyridine derivative that acts as a c-Met kinase inhibitor with an IC50 of 12 nM.[3] It has demonstrated anti-proliferative activity against various cancer cell lines, including:

-

MKN-45 (gastric carcinoma): IC50 of 0.64 µM[3]

-

A549 (lung carcinoma): IC50 of 1.92 µM[3]

-

H460 (large cell lung cancer): IC50 of 2.68 µM[3]

In vitro studies have also shown that this compound can induce apoptosis, inhibit colony formation, and reduce cell motility.[3]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are critical for cell growth, survival, and metastasis.[1][2] this compound exerts its anti-tumor effects by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

References

Application Notes and Protocols for c-Met-IN-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of c-Met-IN-9 for use in cell culture experiments. This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic development.

This compound: Mechanism of Action

This compound is a 4-phenoxypyridine derivative that acts as a c-Met kinase inhibitor with an IC50 of 12 nM.[1] By binding to the ATP-binding site of the c-Met kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and a reduction in tumor cell proliferation and motility.[1]

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor. This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various downstream signaling molecules. These include Gab1, GRB2, and PI3K, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively regulate essential cellular processes like proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a hallmark of many cancers.

References

Application Notes and Protocols for Dose-Response Curve Generation of c-Met-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes including proliferation, migration, and survival.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4][6][7][8][9][10] c-Met-IN-9 is a novel small molecule inhibitor designed to target the kinase activity of c-Met. These application notes provide a detailed protocol for generating a dose-response curve to determine the inhibitory potency (IC50) of this compound in a cell-based assay.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[8] This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, leading to various cellular responses.[1][3][8]

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value (nM) |

| Enzymatic Assay | Recombinant c-Met | IC50 | User-defined |

| Cell-Based Assay | Hs746T | IC50 | User-defined |

| Cell-Based Assay | MKN-45 | IC50 | User-defined |

Note: The values in this table are placeholders and should be replaced with experimental data. For comparison, other c-Met inhibitors have shown IC50 values in the low nanomolar range in both enzymatic and cell-based assays.[6][11]

Experimental Protocols

Protocol 1: Cell-Based c-Met Phosphorylation Assay

This protocol describes the measurement of this compound's ability to inhibit HGF-induced c-Met phosphorylation in a cellular context. A variety of assay formats can be used, including Western blotting, ELISA, or homogeneous proximity assays like AlphaScreen.[12][13]

Materials:

-

Cell Line: A549 (human lung carcinoma) or other suitable cell line with inducible c-Met phosphorylation.

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Recombinant Human HGF: Prepare a stock solution according to the manufacturer's instructions.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, clear-bottom, black-walled plates suitable for fluorescence or luminescence detection.

-

Reagents for chosen detection method: (e.g., Lysis buffer, primary and secondary antibodies for Western blot/ELISA, or AlphaScreen bead reagents).

-

Phosphate Buffered Saline (PBS)

-

DMSO

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in serum-free medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Include a DMSO-only control.

-

After overnight incubation, aspirate the culture medium from the cells and wash once with 100 µL of PBS.

-

Add 50 µL of the diluted this compound or DMSO control to the respective wells.

-

Incubate for 2 hours at 37°C.

-

-

HGF Stimulation:

-

Prepare a 2X working solution of HGF in serum-free medium (e.g., 100 ng/mL for a final concentration of 50 ng/mL).

-

Add 50 µL of the HGF working solution to all wells except the unstimulated control wells. Add 50 µL of serum-free medium to the unstimulated control wells.

-

Incubate for 15 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells according to the protocol of the chosen detection method (Western blot, ELISA, or AlphaScreen).

-

Quantify the level of phosphorylated c-Met relative to the total c-Met.

-

-

Data Analysis:

-

Subtract the background signal (unstimulated cells).

-

Normalize the data to the positive control (HGF-stimulated, DMSO-treated cells), which is set to 100% activity.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

-

Caption: Experimental workflow for the cell-based c-Met phosphorylation assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells that are dependent on c-Met signaling for their proliferation and survival.

Materials:

-

Cell Line: Hs746T (gastric carcinoma, MET amplified) or MKN-45 (gastric carcinoma, MET amplified).

-

This compound: 10 mM stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, flat-bottom, clear plates.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed 5 x 10^3 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells (this will be a 1:1 addition to the existing 100 µL of media, so prepare the dilutions at 2X the final concentration). Include a DMSO-only control.

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the DMSO-treated control cells (100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. c-MET [stage.abbviescience.com]

- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Has programmed cell death ligand-1 MET an accomplice in non-small cell lung cancer?—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of c-Met-IN-9 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] c-Met-IN-9 is a potent and selective small molecule inhibitor of c-Met kinase. This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, based on available preclinical data and established methodologies for similar compounds.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the activation of key pathways such as RAS/MAPK, PI3K/AKT, and STAT, which collectively drive cellular processes like proliferation, motility, and invasion.[1][3]

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, the following tables summarize its reported in vitro activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| c-Met | 12 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MKN-45 | Gastric Cancer | 0.64 |

| A549 | Lung Cancer | 1.92 |

| H460 | Lung Cancer | 2.68 |

Experimental Protocols

The following protocols are representative methodologies for the in vivo evaluation of a c-Met inhibitor like this compound in a mouse xenograft model. These should be adapted based on the specific experimental design.

Protocol 1: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line and the subsequent treatment with this compound.

Materials:

-

Human cancer cell line with demonstrated c-Met expression (e.g., MKN-45)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

This compound

-

Vehicle for formulation (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

-

Matrigel (optional)

-

Sterile PBS, cell culture medium, syringes, and needles

-

Calipers for tumor measurement

Workflow:

Caption: Experimental workflow for a mouse xenograft study of this compound.

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with an equal volume of Matrigel can improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Formulation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, prepare the final dosing solution by diluting the stock solution in the vehicle to the desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

-

Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). The control group should receive an equal volume of the vehicle. The dosage and frequency will need to be determined in preliminary dose-finding studies. A typical starting point for a novel small molecule inhibitor might be in the range of 10-50 mg/kg, administered once or twice daily.

-

-

Efficacy Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates anti-tumor efficacy. Body weight loss can be an indicator of toxicity.

-

Endpoint Analysis: At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as pharmacodynamic biomarker assessment (e.g., Western blot for phosphorylated c-Met) or histopathology.

Protocol 2: Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound in mice.

Materials:

-

Healthy mice (e.g., C57BL/6 or BALB/c)

-

This compound and vehicle

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Equipment for plasma sample processing and analysis (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a small number of mice at each time point (serial sampling from the same animals is also possible with appropriate techniques).

-

Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound.

-

Data Analysis: Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile. From this profile, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) can be calculated.

Disclaimer

This document provides generalized protocols and should be used as a starting point for experimental design. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The optimal dosage, administration route, and vehicle for this compound must be determined empirically.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with c-Met-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][3][4] Small molecule inhibitors targeting the c-Met kinase activity have emerged as a promising class of anti-cancer agents.[5][6]

c-Met-IN-9 is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase. By blocking the ATP-binding site of the c-Met kinase domain, this compound effectively abrogates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival.[6][7] Inhibition of these pro-survival signals can lead to the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on c-Met signaling.[5][8]

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust, quantitative data on the pro-apoptotic efficacy of this compound.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[2][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells.[5][9] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[2] By using both Annexin V and PI, one can distinguish between different cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (primarily)

Data Presentation

The following tables present representative data from experiments using this compound to induce apoptosis in a c-Met-dependent cancer cell line (e.g., A549, a non-small cell lung cancer line) versus a cell line with low c-Met expression (e.g., a control cell line).

Table 1: Dose-Dependent Induction of Apoptosis by this compound in A549 Cells (High c-Met Expression) after 24-hour Treatment.

| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |

| 50 | 60.1 ± 4.2 | 25.4 ± 2.5 | 14.5 ± 1.8 |

| 100 | 42.3 ± 3.8 | 38.2 ± 3.1 | 19.5 ± 2.2 |

| 500 | 20.7 ± 2.9 | 45.1 ± 4.0 | 34.2 ± 3.3 |

Table 2: Effect of this compound on a Control Cell Line (Low c-Met Expression) after 24-hour Treatment.

| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |

| 500 | 94.5 ± 2.5 | 2.8 ± 0.9 | 2.7 ± 0.7 |

Signaling Pathways and Experimental Workflow

c-Met Signaling Pathway and Inhibition by this compound```dot

Caption: Workflow for flow cytometry analysis of apoptosis.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A c-Met expressing cancer cell line (e.g., A549) and a control cell line with low c-Met expression.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Culture Medium: Appropriate for the cell lines being used (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

-

Trypsin-EDTA: For detaching adherent cells.

-

Annexin V-FITC Apoptosis Detection Kit: Containing:

-

Annexin V-FITC

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (100 mM HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

-

Flow Cytometry Tubes

-

Microcentrifuge

-

Flow Cytometer

Protocol

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2-5 x 10^5 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

2. Cell Harvesting:

-

Carefully collect the culture medium from each well into a labeled flow cytometry tube. This is important to include any floating apoptotic cells.

-

Wash the adherent cells once with 1 mL of PBS and add this wash to the respective tube.

-

Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin by adding 1 mL of complete culture medium and gently pipette to create a single-cell suspension.

-

Transfer the cell suspension to the corresponding flow cytometry tube.

-

Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

3. Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

4. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Set up the flow cytometer with appropriate voltage settings for FSC, SSC, FITC (FL1), and PI (FL2/FL3). Use unstained and single-stained controls to set up compensation and gates.

-

Acquire at least 10,000 events for each sample.

-

Create a dot plot of FITC (Annexin V) versus PI.

-

Use quadrant gates to distinguish the four populations:

-

Lower-left quadrant: Viable cells (Annexin V- / PI-)

-

Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)

-

Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

-

-

Calculate the percentage of cells in each quadrant for each sample.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background staining in negative control | Inappropriate compensation settings | Run single-stain controls to properly set compensation. |

| Cells were harvested too harshly | Use a cell scraper or a gentle non-enzymatic dissociation solution for sensitive cells. Reduce trypsinization time. | |

| Most cells are in the late apoptotic/necrotic quadrant | Treatment time was too long or drug concentration was too high | Perform a time-course and dose-response experiment to identify optimal conditions for detecting early apoptosis. |

| Low percentage of apoptotic cells | Treatment time was too short or drug concentration was too low | Increase incubation time or drug concentration. |

| Cell line is resistant to this compound | Confirm c-Met expression and dependency of the cell line. | |

| High PI staining in all samples | Cells were left too long before analysis | Analyze samples as soon as possible after staining. Keep samples on ice. |

| Membrane damage during harvesting | Handle cells gently during washing and centrifugation steps. |

References

- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Met Inhibitor Synergizes with Tumor Necrosis Factor–Related Apoptosis-Induced Ligand to Induce Papillary Thyroid Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-MET [stage.abbviescience.com]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Knockdown of c-MET induced apoptosis in ABCB1-overexpressed multidrug-resistance cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting c-Met-IN-9 precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Met-IN-9. Our aim is to help you resolve common issues, particularly precipitation in cell culture media, to ensure the success of your experiments.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the inhibitor. This guide provides a systematic approach to identify and resolve this issue.

Visualizing the Troubleshooting Workflow

The following workflow outlines the steps to diagnose and address this compound precipitation.

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?

A1: This is a common issue with hydrophobic small molecules like this compound. While highly soluble in an organic solvent like DMSO, a sudden transfer to an aqueous environment like cell culture media can cause it to crash out of solution. The DMSO disperses rapidly, leaving the inhibitor unable to stay dissolved in the aqueous media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on the properties of similar small molecule inhibitors, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the DMSO is of high purity and free of water, as moisture can affect the stability and solubility of the compound.

Q3: How can I prevent precipitation when preparing my working solution of this compound?

A3: To avoid precipitation, it is crucial to perform an intermediate dilution step. Instead of adding the highly concentrated DMSO stock directly to your media, first, make an intermediate dilution of the stock in a smaller volume of media or a co-solvent like ethanol. Then, add this intermediate dilution to the final volume of your cell culture media. This gradual change in solvent polarity helps to keep the compound in solution. Gently mixing the solution while adding the inhibitor can also be beneficial.

Q4: Can I heat or sonicate the media to help dissolve the precipitated this compound?

A4: Gentle warming of the media to 37°C before adding the inhibitor can help improve solubility.[1] Brief sonication of the final working solution can also be effective in redissolving small amounts of precipitate. However, prolonged or high-intensity sonication should be avoided as it can degrade the compound or media components.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[2]

Q6: Could the components of my cell culture media be contributing to the precipitation?

A6: Yes, certain components in the media, such as high concentrations of salts or proteins in serum, can influence the solubility of small molecules.[3] If you are using a serum-free medium, the lack of proteins that can bind to the inhibitor might reduce its solubility.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-Met inhibitors.

Table 1: Solubility of a Representative c-Met Inhibitor (ABN401) in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x 10^6^) |

| Water | 2.8 |

| Methanol | 10.3 |

| Ethanol | 12.5 |

| 2-Propanol | 15.8 |

| Acetonitrile | 18.2 |

| Ethyl Acetate | 21.7 |

| 1-Butanol | 45.6 |

| Acetone | 78.9 |

| Transcutol® HP | 2890.4 |

Data adapted from a study on the c-Met inhibitor ABN401, which is expected to have similar physicochemical properties to this compound.[4]

Table 2: In Vitro Activity of this compound

| Cell Line | IC50 (µM) |

| MKN-45 | 0.64 |

| A549 | 1.92 |

| H460 | 2.68 |

Data obtained from the supplier's product page.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 483.53 g/mol ), add 206.8 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. A brief, gentle warming to 37°C can be used if necessary.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-